molecular formula C26H24N6O3 B565712 1H-1-Ethyl Candesartan CAS No. 1246817-38-8

1H-1-Ethyl Candesartan

Cat. No. B565712
CAS RN: 1246817-38-8
M. Wt: 468.517
InChI Key: YDHVZUNUEWIVIB-UHFFFAOYSA-N
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Description

1H-1-Ethyl Candesartan is a potential impurity found in bulk preparations of Candesartan Cilexetil . It has a molecular weight of 473.54 and a molecular formula of C26H24N6O3 .


Molecular Structure Analysis

The molecular structure of 1H-1-Ethyl Candesartan is represented by the formula C26H24N6O3 . Unfortunately, the search results do not provide a detailed structural analysis.


Physical And Chemical Properties Analysis

1H-1-Ethyl Candesartan has a molecular weight of 468.51 and a molecular formula of C26H24N6O3 . It is a white solid with a melting point of 186-188°C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Enhanced Oral Bioavailability

Chi et al. (2015) prepared new salts of Candesartan, including [H3N(CH2)2NH3][can]·2H2O (1), [H3N(CH2)3NH3][can]·2H2O (2), and [NH4][Hcan] (3), to enhance its oral bioavailability. These salts were characterized using various techniques, such as X-ray diffraction, nuclear magnetic resonance, and thermogravimetry. The research found that these new salts showed increased apparent solubility and dissolution rate compared to Candesartan, potentially improving its oral bioavailability (Chi et al., 2015).

Identification and Characterization of Impurities

Mohan et al. (2009) focused on identifying, isolating, and characterizing potential degradation impurities in Candesartan Cilexetil tablets. They discovered five impurities, including desethyl and 1N-ethyl Candesartan Cilexetil, using liquid chromatography and mass spectrometry. This research contributes to the quality control and safety assurance of Candesartan Cilexetil in pharmaceutical applications (Mohan et al., 2009).

Binding Properties and Receptor Interactions

Fierens et al. (2002) studied the binding properties of [(3)H]candesartan to AT1 receptors in different conditions. They found distinct binding characteristics between intact cells and membrane preparations, indicating the potential effect of intracellular organization on antagonist-receptor interactions. This research enhances the understanding of Candesartan's interaction with cellular receptors, which is crucial for its therapeutic effectiveness (Fierens et al., 2002).

Solubility in Various Solvents

Du (2022) investigated the solubility of ethyl Candesartan in different solvents over a range of temperatures. The study found that the solubility increased with temperature in all solvents, with the highest solubility observed in N,N-dimethylformamide. This research provides valuable insights into the solubility characteristics of Candesartan, which is crucial for its formulation and delivery in pharmaceutical applications (Du, 2022).

Safety And Hazards

The safety data sheet for 1H-1-Ethyl Candesartan Cilexetil advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHVZUNUEWIVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747748
Record name 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1-Ethyl Candesartan

CAS RN

1246817-38-8
Record name 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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